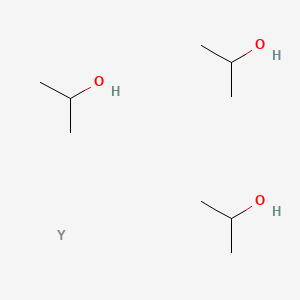
Propan-2-ol;yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-ol, also known as isopropyl alcohol, is a colorless, flammable organic compound with a pungent alcoholic odor. It is a secondary alcohol where the alcohol carbon atom is attached to two other carbon atoms. Yttrium is a transition metal that is often used in various industrial applications due to its unique properties. The combination of propan-2-ol and yttrium forms a compound that has significant applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propan-2-ol can be synthesized through the hydration of propene in the presence of an acid catalyst. The reaction typically occurs at high temperatures and pressures. Yttrium compounds, such as yttrium oxide, can be prepared through various methods, including sol-gel processes, co-precipitation, and hydrothermal synthesis. For instance, yttrium oxide nanoparticles can be synthesized by calcining yttrium oxalate at high temperatures .
Industrial Production Methods
In industrial settings, propan-2-ol is produced by the hydration of propene using either the indirect hydration method, which involves sulfuric acid, or the direct hydration method, which uses water and a catalyst. Yttrium is typically extracted from minerals such as xenotime and monazite through a series of chemical processes, including solvent extraction and ion exchange .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One common reaction is the dehydration of propan-2-ol to form propene in the presence of an acid catalyst. This reaction involves the protonation of the alcohol group followed by the elimination of water .
Common Reagents and Conditions
Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to propane using reducing agents like lithium aluminum hydride.
Substitution: Propan-2-ol can undergo substitution reactions with halogens to form alkyl halides.
Major Products
Oxidation: Acetone
Reduction: Propane
Substitution: Alkyl halides such as isopropyl chloride
Aplicaciones Científicas De Investigación
Propan-2-ol is widely used as a solvent in laboratories and industries due to its ability to dissolve a wide range of substances. It is also used as a disinfectant and antiseptic. Yttrium compounds, including yttrium oxide, are used in various applications such as phosphors in television screens and LEDs, catalysts in chemical reactions, and materials for high-temperature superconductors .
Mecanismo De Acción
Propan-2-ol exerts its effects primarily through its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. This makes it an effective disinfectant. Yttrium compounds, on the other hand, often act as catalysts by providing a surface for reactions to occur, thereby lowering the activation energy and increasing the reaction rate .
Comparación Con Compuestos Similares
Propan-2-ol is similar to other alcohols such as ethanol and propan-1-ol. it is unique in its higher volatility and stronger odor. Yttrium compounds are often compared to other rare earth elements such as lanthanum and cerium. Yttrium is unique due to its higher thermal stability and its ability to form stable oxides .
List of Similar Compounds
Alcohols: Ethanol, Propan-1-ol
Rare Earth Elements: Lanthanum, Cerium
Propiedades
Fórmula molecular |
C9H24O3Y |
|---|---|
Peso molecular |
269.19 g/mol |
Nombre IUPAC |
propan-2-ol;yttrium |
InChI |
InChI=1S/3C3H8O.Y/c3*1-3(2)4;/h3*3-4H,1-2H3; |
Clave InChI |
NREVZTYRXVBFAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)O.CC(C)O.CC(C)O.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-bromo-3H-benzo[e]indazole](/img/structure/B14890348.png)
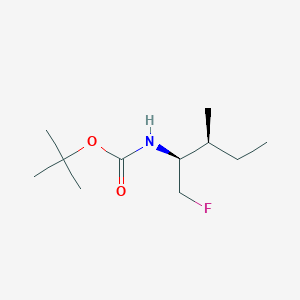
![Cyclohexyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14890369.png)

![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,4-dimethoxyaniline](/img/structure/B14890384.png)
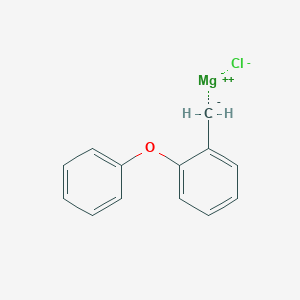
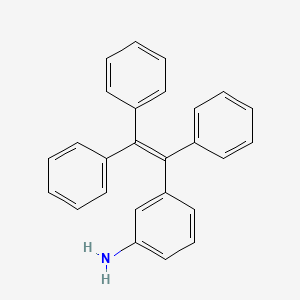
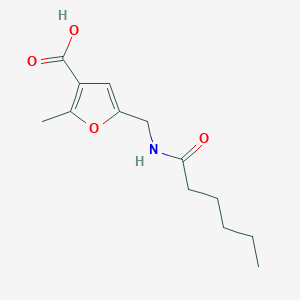

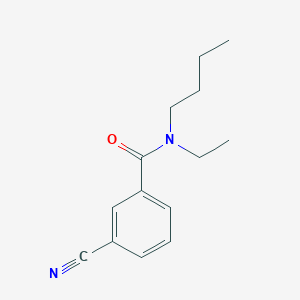

![Methyl 4-(2-oxoethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14890415.png)


